molecular formula C20H15BrN2O5S B4899146 4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid

4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid

Cat. No. B4899146
M. Wt: 475.3 g/mol
InChI Key: WVHQZOPXYBEGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation, immunity, and cancer.

Mechanism of Action

BAY 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it can activate the transcription of target genes. BAY 11-7082 also inhibits the activity of the upstream kinases that phosphorylate IκBα, such as IKKα and IKKβ.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various preclinical models. It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the proliferation and survival of cancer cells. BAY 11-7082 has also been shown to modulate the immune response by regulating the differentiation and function of immune cells such as T cells, B cells, and dendritic cells.

Advantages and Limitations for Lab Experiments

BAY 11-7082 is a potent and selective inhibitor of NF-κB, making it a valuable tool for studying the role of this pathway in various cellular processes. It has been used extensively in vitro and in vivo to investigate the mechanisms of NF-κB activation and its downstream effects. However, it is important to note that BAY 11-7082 can also inhibit other signaling pathways, such as MAPK and JAK/STAT, which may affect its specificity and interpretation of results.

Future Directions

BAY 11-7082 has shown promising results in preclinical studies, and several clinical trials are currently underway to investigate its potential therapeutic applications in cancer and inflammatory disorders. Future research should focus on optimizing the dosing and delivery of BAY 11-7082 to maximize its efficacy and minimize its toxicity. Additionally, the development of more selective inhibitors of NF-κB may provide new insights into the role of this pathway in disease and lead to the discovery of novel therapeutics.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, which plays a critical role in the regulation of cellular processes such as cell survival, proliferation, and apoptosis. By inhibiting NF-κB, BAY 11-7082 can suppress the growth and survival of cancer cells, reduce inflammation, and modulate the immune response.

properties

IUPAC Name

4-[[2-bromo-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O5S/c21-17-11-8-14(19(24)22-15-4-2-1-3-5-15)12-18(17)29(27,28)23-16-9-6-13(7-10-16)20(25)26/h1-12,23H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQZOPXYBEGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid
Reactant of Route 4
4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.